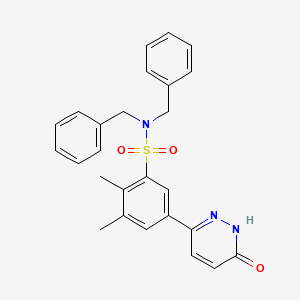

N,N-dibenzyl-2,3-dimethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide

Description

No evidence is provided to describe the chemical or pharmacological properties of "N,N-dibenzyl-2,3-dimethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide." The compound’s name suggests it contains a benzenesulfonamide core substituted with dibenzyl, dimethyl, and dihydropyridazinone groups. Benzenesulfonamide derivatives are often explored for their biological activity, such as enzyme inhibition (e.g., carbonic anhydrase) or antimicrobial properties.

Properties

Molecular Formula |

C26H25N3O3S |

|---|---|

Molecular Weight |

459.6 g/mol |

IUPAC Name |

N,N-dibenzyl-2,3-dimethyl-5-(6-oxo-1H-pyridazin-3-yl)benzenesulfonamide |

InChI |

InChI=1S/C26H25N3O3S/c1-19-15-23(24-13-14-26(30)28-27-24)16-25(20(19)2)33(31,32)29(17-21-9-5-3-6-10-21)18-22-11-7-4-8-12-22/h3-16H,17-18H2,1-2H3,(H,28,30) |

InChI Key |

TVRHTNBNQMYYII-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C4=NNC(=O)C=C4 |

Origin of Product |

United States |

Preparation Methods

Sulfonylation of Aromatic Amines

The formation of the benzenesulfonamide core typically begins with the sulfonylation of aniline derivatives. For N,N-dibenzyl-substituted sulfonamides, dibenzylamine reacts with 2,3-dimethylbenzenesulfonyl chloride under basic conditions. A representative procedure involves:

-

Reagents : Dibenzylamine (2.2 equiv), 2,3-dimethylbenzenesulfonyl chloride (1.0 equiv), triethylamine (3.0 equiv)

-

Conditions : Dichloromethane, 0°C to room temperature, 12–24 hours

This step ensures regioselective installation of the dibenzyl groups while preserving the methyl substituents on the benzene ring.

Pyridazinone Ring Construction

Cyclocondensation of Hydrazines with Dicarbonyl Compounds

The 6-oxo-1,6-dihydropyridazin-3-yl moiety is synthesized via cyclocondensation of hydrazine derivatives with 1,4-diketones or α,β-unsaturated carbonyl compounds. Key variations include:

Mn(III)-Mediated Radical Cyclization

Manganese(III) acetate facilitates oxidative radical cyclization of functionalized isocyanides, as demonstrated in analogous pyridazinone syntheses. For example:

Palladium-Catalyzed NH Cycloimidoylation

Palladium catalysts enable alternative pathways for pyridazinone formation:

-

Catalyst System : Pd(OAc)₂ (10 mol%), PPh₃ (20 mol%), CsOPiv (2.0 equiv)

-

Solvent : Toluene, 80°C

-

Key Advantage : Chemoselective NH bond activation over CH pathways

Coupling of Benzenesulfonamide and Pyridazinone Moieties

Suzuki-Miyaura Cross-Coupling

Aryl halide-functionalized benzenesulfonamides undergo cross-coupling with pyridazinone boronic esters:

| Parameter | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) | 65 | |

| Base | K₂CO₃ | – | – |

| Solvent | THF/H₂O (4:1) | – | – |

| Temperature | 90°C, 24 h | – | – |

Note: Halogenation at the 5-position of 2,3-dimethylbenzenesulfonamide is required prior to coupling.

Nucleophilic Aromatic Substitution

Electron-deficient benzene rings permit direct displacement of leaving groups (e.g., NO₂, Cl) by pyridazinone anions:

-

Substrate : 5-Nitro-2,3-dimethylbenzenesulfonamide

-

Nucleophile : Potassium pyridazinone-3-ide

-

Conditions : DMF, 120°C, 48 h

Methylation and Functional Group Manipulation

Friedel-Crafts Alkylation

Introduction of methyl groups at the 2- and 3-positions of the benzene ring is achieved via:

Reductive Amination for N,N-Dibenzyl Installation

Late-stage dibenzylation using benzaldehyde and NaBH₃CN:

-

Molar Ratio : Sulfonamide:benzaldehyde:NaBH₃CN = 1:4:2

-

Solvent : MeOH, pH 5 (AcOH buffer)

Optimization Challenges and Solutions

Competing Reaction Pathways

Pyridazinone Ring Stability

-

Degradation Pathway : Hydrolysis under acidic conditions

-

Stabilization : Buffered neutral conditions (pH 6.5–7.5) during coupling steps

Analytical Characterization Benchmarks

Critical spectroscopic data for validating successful synthesis:

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.82 (s, 1H, pyridazinone H4), 4.52 (s, 4H, NCH₂Ph), 2.38 (s, 6H, Ar-CH₃) |

| HRMS (ESI+) | m/z calc. for C₂₆H₂₆N₃O₃S [M+H]⁺: 460.1694 |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-2,3-dimethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Alkyl halides, aryl halides, and appropriate nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N,N-dibenzyl-2,3-dimethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Materials Science: Its chemical properties can be exploited in the design of novel materials with specific functionalities, such as catalysts or sensors.

Biological Studies: The compound can be used to study biological pathways and interactions, providing insights into cellular processes and disease mechanisms.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-2,3-dimethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, modulating their activity. The dibenzyl and dimethyl groups may enhance the compound’s binding affinity and specificity, while the dihydropyridazinyl group can participate in additional interactions, stabilizing the compound-target complex.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, the following general observations can be made based on crystallographic methodologies described in the references:

Structural Analysis Tools

The SHELX suite (e.g., SHELXL, SHELXD) and WinGX/ORTEP software are critical for determining and visualizing crystal structures of small molecules . For example:

- SHELXL : Widely used for refining crystal structures, including handling anisotropic displacement parameters and hydrogen bonding networks .

- ORTEP : Enables graphical representation of thermal ellipsoids and molecular geometry, which could help compare bond lengths or angles in related sulfonamide derivatives .

Example of a Structurally Distinct Compound

describes a different compound: 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS 2306268-61-9). While it shares an aromatic amine moiety, its structure (benzodioxin and pyridine groups) and applications (noted as "research use only") are unrelated to the target benzenesulfonamide. No comparative pharmacological or physicochemical data are provided.

Limitations of the Evidence

- No direct data on the target compound’s synthesis, biological activity, or structural parameters.

Recommendations for Further Research

To address the original query, the following steps would be necessary:

Database Searches : Use platforms like SciFinder, Reaxys, or PubChem to retrieve structural and pharmacological data for the compound.

Crystallographic Studies : Apply SHELXL or WinGX to solve the compound’s crystal structure and compare it with analogs (e.g., other benzenesulfonamides) in terms of bond lengths, angles, and packing motifs .

Biological Assays : Evaluate enzyme inhibition or antimicrobial activity against similar compounds in peer-reviewed studies.

Biological Activity

N,N-dibenzyl-2,3-dimethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C20H22N4O2S

- Molecular Weight : 382.48 g/mol

The presence of both sulfonamide and pyridazinone moieties contributes to its biological profile.

This compound exhibits its biological activity primarily through the inhibition of specific enzymes and pathways associated with cancer cell proliferation and survival.

Enzymatic Inhibition

Research has shown that this compound acts as an inhibitor of carbonic anhydrase (CA) isoforms, particularly hCA II and hCA IX. These isoforms are often overexpressed in tumor tissues and are associated with increased tumor growth and metastasis. The inhibition constants (K_i) for these isoforms have been reported in the range of 2.6 - 598.2 nM for hCA II and 16.1 - 321 nM for hCA IX, indicating a potent inhibitory effect against these targets .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant anti-proliferative effects against various cancer cell lines. Notably:

- MCF-7 (Breast Cancer) : The compound showed an IC50 value of approximately 4.0 μM, indicating substantial cytotoxicity.

- Caco-2 (Colorectal Cancer) : An IC50 value of around 5.9 μM was observed, suggesting effectiveness against colorectal cancer cells.

Mechanistic studies revealed that the compound induces apoptosis via the intrinsic mitochondrial pathway, characterized by increased expression of pro-apoptotic proteins (e.g., Bax) and decreased expression of anti-apoptotic proteins (e.g., Bcl-2), alongside activation of caspases .

Study 1: Inhibition of Carbonic Anhydrase Isoforms

A study conducted on synthesized derivatives similar to N,N-dibenzyl compounds demonstrated their ability to inhibit tumor-associated carbonic anhydrase isoforms effectively. The findings highlighted the potential therapeutic applications in targeting tumor metabolism .

Study 2: Antiproliferative Effects in Cancer Models

Another significant investigation focused on the antiproliferative properties of this compound across different cancer cell lines. The results underscored its potential as a lead compound for developing new anticancer therapies .

Data Summary

| Biological Activity | Target | IC50 (μM) | K_i (nM) |

|---|---|---|---|

| Anticancer (MCF-7) | Breast Cancer | 4.0 | - |

| Anticancer (Caco-2) | Colorectal Cancer | 5.9 | - |

| Carbonic Anhydrase II | Tumor-associated | - | 2.6 - 598.2 |

| Carbonic Anhydrase IX | Tumor-associated | - | 16.1 - 321 |

Q & A

Q. What are the recommended synthetic routes for N,N-dibenzyl-2,3-dimethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonamide formation, benzylation, and pyridazine ring functionalization. Key steps include:

- Coupling Reactions : Use of benzenesulfonyl chloride derivatives under basic conditions (e.g., pyridine or DMAP) to form sulfonamide bonds .

- Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) for improved solubility of intermediates .

- Temperature Control : Room temperature or mild heating (40–60°C) to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) and recrystallization for high-purity yields .

Critical Parameters : Monitor reaction progress via HPLC for intermediate purity (>95%) and confirm final structure using -/-NMR and HRMS .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity .

- Spectroscopy :

- -NMR for verifying benzyl proton environments and pyridazine ring substitution patterns.

- FT-IR to confirm sulfonamide (S=O, ~1350 cm) and carbonyl (C=O, ~1650 cm) functional groups .

- Mass Spectrometry : HRMS (ESI+) for molecular ion validation .

Q. How can researchers address solubility challenges during in vitro bioassays?

- Methodological Answer :

- Co-solvent Systems : Use DMSO (≤1% v/v) for initial stock solutions, diluted in assay buffers (e.g., PBS) .

- Surfactants : Non-ionic surfactants (e.g., Tween-20) to enhance dispersion in aqueous media .

- Validation : Confirm compound stability in solution via UV-Vis spectrophotometry over 24 hours .

Advanced Research Questions

Q. What strategies are recommended for designing bioactivity assays to evaluate this compound’s pharmacological potential?

- Methodological Answer :

- Target Selection : Prioritize kinases or enzymes with known sulfonamide-binding pockets (e.g., carbonic anhydrase isoforms) .

- Assay Types :

- Enzyme Inhibition : Fluorescence-based assays (e.g., FITC-labeled substrates) for IC determination.

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with EC calculations .

- Controls : Include positive controls (e.g., acetazolamide for carbonic anhydrase) and vehicle-only baselines .

Q. How should researchers resolve contradictions in bioactivity data across different experimental models?

- Methodological Answer :

- Source Analysis : Compare assay conditions (e.g., pH, ionic strength) that may alter compound ionization or binding .

- Dose-Response Validation : Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and reconcile discrepancies .

Q. What experimental approaches are optimal for studying structure-activity relationships (SAR) in this compound’s derivatives?

- Methodological Answer :

- Core Modifications :

- Benzyl Groups : Replace with alkyl or aryl substituents to assess steric effects .

- Pyridazine Ring : Introduce electron-withdrawing groups (e.g., -NO) to modulate reactivity .

- Data Correlation : Use multivariate analysis (e.g., PCA) to link structural changes with bioactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.